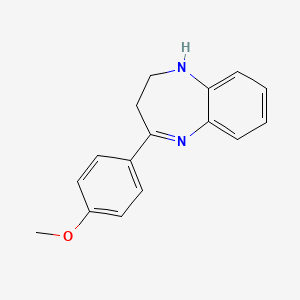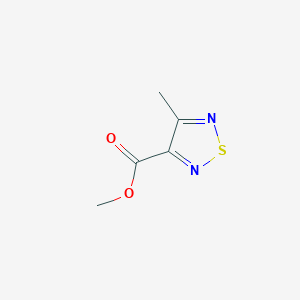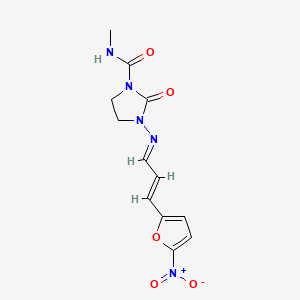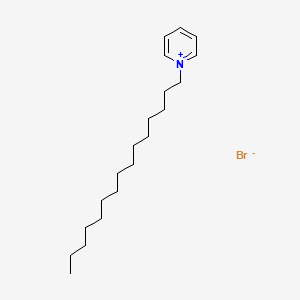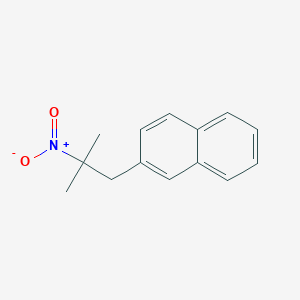
BATCP
Descripción general
Descripción
Tiene una fórmula molecular de C23H28F3N3O6 y un peso molecular de 499,48 g/mol . Este compuesto se utiliza principalmente en investigación científica debido a su capacidad para inhibir selectivamente HDAC6 sobre HDAC1, lo que lo convierte en una herramienta valiosa en los estudios de regulación genética .
Aplicaciones Científicas De Investigación
BATCP se utiliza ampliamente en investigación científica debido a su capacidad para inhibir selectivamente HDAC6. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como una herramienta para estudiar la regulación genética y las modificaciones epigenéticas.
Biología: Se emplea en la investigación para comprender el papel de HDAC6 en varios procesos biológicos.
Medicina: Se investiga por sus potenciales aplicaciones terapéuticas en enfermedades donde HDAC6 juega un papel crítico, como el cáncer y los trastornos neurodegenerativos.
Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos dirigidos a HDAC6
Mecanismo De Acción
BATCP ejerce sus efectos inhibiendo la actividad de HDAC6, una enzima involucrada en la eliminación de grupos acetilo de las proteínas histonas. Esta inhibición conduce a un aumento en los niveles de acetilación, afectando la expresión genética y las funciones celulares. Los objetivos moleculares de this compound incluyen HDAC6 y otras proteínas involucradas en la regulación de la expresión genética y las vías de señalización celular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El paso final implica la formación del éster tert-butílico del ácido carbámico . Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Métodos de producción industrial
la síntesis se puede escalar utilizando técnicas estándar de síntesis orgánica, asegurando la pureza y el rendimiento del producto final a través de técnicas como la cromatografía líquida de alta resolución (HPLC) .
Análisis De Reacciones Químicas
Tipos de reacciones
BATCP experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos como el DMSO .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado versiones modificadas de this compound con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a BATCP incluyen:
Trichostatina A: Otro inhibidor de HDAC con un rango más amplio de actividad.
Vorinostat: Un inhibidor de HDAC aprobado clínicamente que se utiliza en la terapia del cáncer.
Panobinostat: Un potente inhibidor de HDAC con aplicaciones en el tratamiento del cáncer.
Singularidad
This compound es único debido a su inhibición selectiva de HDAC6 sobre otras HDAC, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de HDAC6 en varios procesos biológicos. Esta selectividad también reduce los posibles efectos fuera del objetivo, lo que hace que this compound sea un candidato prometedor para el desarrollo terapéutico .
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-6-acetamido-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3O6/c1-13(30)27-10-6-5-7-17(29-21(33)35-22(2,3)4)20(32)28-14-8-9-15-16(23(24,25)26)12-19(31)34-18(15)11-14/h8-9,11-12,17H,5-7,10H2,1-4H3,(H,27,30)(H,28,32)(H,29,33)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNRJCOVHAZDK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460034 | |
| Record name | BATCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787549-23-9 | |
| Record name | BATCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




